molecular formula C18H20ClNO4 B11472446 N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine

N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine

Cat. No.: B11472446
M. Wt: 349.8 g/mol
InChI Key: LHUUILRTZAZHEO-UHFFFAOYSA-N
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Description

N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine is a complex organic compound that features a benzodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde.

    Introduction of the 5-chloro-3-methoxy-2-propoxybenzyl group: This step involves the alkylation of the benzodioxole ring with the appropriate benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine: shares structural similarities with other benzodioxole derivatives, such as:

Uniqueness

  • This compound is unique due to the presence of the 5-chloro-3-methoxy-2-propoxybenzyl group, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.

Properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

N-[(5-chloro-3-methoxy-2-propoxyphenyl)methyl]-1,3-benzodioxol-5-amine

InChI

InChI=1S/C18H20ClNO4/c1-3-6-22-18-12(7-13(19)8-17(18)21-2)10-20-14-4-5-15-16(9-14)24-11-23-15/h4-5,7-9,20H,3,6,10-11H2,1-2H3

InChI Key

LHUUILRTZAZHEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)Cl)CNC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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